![molecular formula C17H16N2OS B4407199 N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide, also known as BTA-1, is a compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In neurology, this compound has been shown to protect neurons from oxidative stress and excitotoxicity. In oncology, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In immunology, this compound has been shown to modulate the activity of various immune cells, including T cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound.
Future Directions
There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide. One direction is to further investigate the mechanism of action of this compound and its potential targets in various signaling pathways. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, the development of novel analogs of this compound with improved pharmacological properties is another potential future direction.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has been shown to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to possess anti-tumor properties and can potentially be used for the treatment of various types of cancers. In immunology, this compound has been shown to possess immunomodulatory properties and can potentially be used for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-7-16(20)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)21-17/h3-6,8-11H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNUGQLXKTQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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